molecular formula C12H14BFN2O2 B14044048 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile

Cat. No.: B14044048
M. Wt: 248.06 g/mol
InChI Key: RTEYJCHYALQHRW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile is an organic compound with the molecular formula C11H15BFNO2 It is a derivative of nicotinonitrile, featuring a fluorine atom and a boronic ester group

Preparation Methods

The synthesis of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile typically involves the reaction of 2-fluoropyridine with boronic acid pinacol ester. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Chemical Reactions Analysis

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile involves its interaction with molecular targets through its boronic ester and fluorine groups. These interactions can lead to the formation of covalent bonds with specific biomolecules, affecting their function and activity. The compound’s ability to participate in coupling reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorine atom, a boronic ester group, and a nitrile group, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C12H14BFN2O2

Molecular Weight

248.06 g/mol

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H14BFN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-15)10(14)16-7-9/h5,7H,1-4H3

InChI Key

RTEYJCHYALQHRW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C#N

Origin of Product

United States

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